5-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid methyl ester
Overview
Description
Scientific Research Applications
Specific Scientific Field
Organic Synthesis
2. Comprehensive and Detailed Summary of the Application The compound “5-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid methyl ester” is used in the synthesis of dipeptides. Dipeptides are a type of peptide that consists of two amino acids. The synthesis of dipeptides is an important process in biochemistry and pharmaceutical research, as dipeptides can have various biological activities and can serve as building blocks for proteins .
3. Detailed Description of the Methods of Application or Experimental Procedures The compound is used in the preparation of a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These Boc-AAILs are then used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
4. Thorough Summary of the Results or Outcomes Obtained The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .
1. Reactant for Synthesis of Various Compounds The compound is used as a reactant for the synthesis of various types of compounds . These include:
- Chemicals in the Iboga-alkaloid family : Iboga alkaloids are naturally occurring compounds that have been used in traditional medicine and have potential therapeutic applications in the treatment of addiction and other disorders .
Organic Chemical Synthesis Intermediate
The compound “5-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid methyl ester” is used as an organic chemical synthesis intermediate . It is used in the preparation of 4- (6-Amino-3-pyridyl)-1-Boc-piperazine .
Safety And Hazards
properties
IUPAC Name |
methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-9-5-8(6-13-7-9)10(15)17-4/h8-9,13H,5-7H2,1-4H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLXTMHXWFFYGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CNC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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